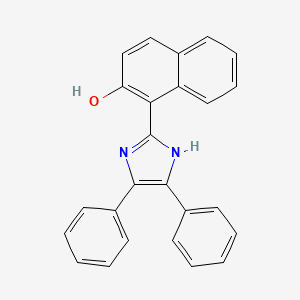![molecular formula C24H23NO5 B15148968 2-{[(4-Ethoxyphenyl)carbonyl]amino}phenyl 4-ethoxybenzoate](/img/structure/B15148968.png)
2-{[(4-Ethoxyphenyl)carbonyl]amino}phenyl 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxybenzamido)phenyl 4-ethoxybenzoate is an organic compound with the molecular formula C25H25NO4. This compound is characterized by the presence of ethoxy groups attached to both the benzamido and benzoate moieties, making it a unique chemical entity. It is primarily used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxybenzamido)phenyl 4-ethoxybenzoate typically involves the reaction of 4-ethoxybenzoic acid with 2-amino-4-ethoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(4-ethoxybenzamido)phenyl 4-ethoxybenzoate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The purification process may involve multiple recrystallization steps and the use of advanced chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethoxybenzamido)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Ethoxybenzamido)phenyl 4-ethoxybenzoate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(4-ethoxybenzamido)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethoxy groups play a crucial role in enhancing the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Ethoxy-4-(2-(2-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
2-(4-Ethoxybenzamido)phenyl 4-ethoxybenzoate stands out due to its dual ethoxy substitution, which imparts unique chemical and physical properties. This dual substitution enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C24H23NO5 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
[2-[(4-ethoxybenzoyl)amino]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C24H23NO5/c1-3-28-19-13-9-17(10-14-19)23(26)25-21-7-5-6-8-22(21)30-24(27)18-11-15-20(16-12-18)29-4-2/h5-16H,3-4H2,1-2H3,(H,25,26) |
Clé InChI |
CAMAHJPCXGATSA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B15148893.png)
![5-(4-Pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B15148900.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]cyclohexanamine](/img/structure/B15148902.png)
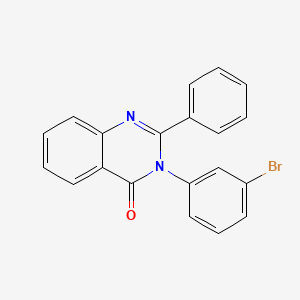
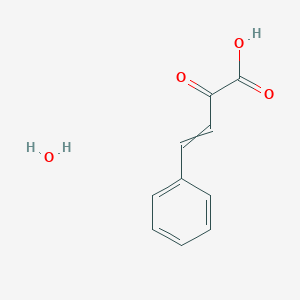
![N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B15148915.png)

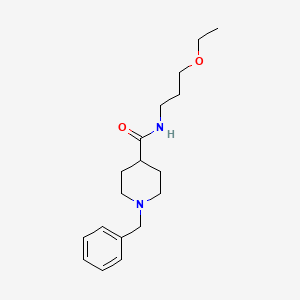

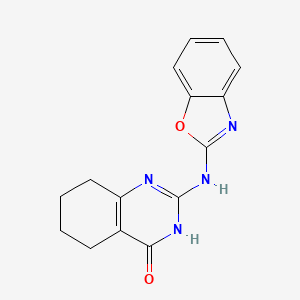
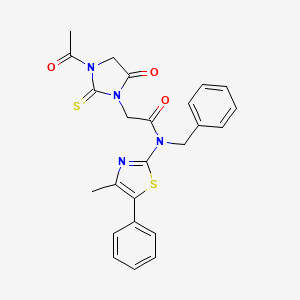
![3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B15148963.png)
